6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the 3rd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxybenzaldehyde with urea and chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions usually involve heating the reaction mixture to reflux temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-tubercular, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and methoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist/antagonist by modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with chloro groups at the 2nd and 4th positions and a phenyl group at the 6th position.
Uniqueness
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-8-4-2-7(3-5-8)14-10(15)6-9(12)13-11(14)16/h2-6H,1H3,(H,13,16) |
InChI Key |
BFODGJRAXBOIFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)Cl |
Origin of Product |
United States |
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